molecular formula C12H14F2O4 B11760682 Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate

Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate

Cat. No.: B11760682
M. Wt: 260.23 g/mol
InChI Key: QKERGFBHNLXKMJ-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate is a fluorinated organic compound that serves as a valuable chemical intermediate and building block in medicinal chemistry and pharmaceutical research. Compounds featuring the 2,2-difluoro-3-hydroxypropanoate motif and methoxyphenyl substituents are of significant interest in the development of new therapeutic agents. Research on structurally similar molecules indicates potential applications in the synthesis of compounds with antifungal and antibacterial properties . The presence of the methoxy (anisole) group in such structures is known to enhance lipid solubility, which can improve absorption and overall pharmacological activity . Furthermore, this scaffold is highly relevant in the exploration of anticancer agents . Fluorinated β-lactam structures, which can be derived from similar precursors, are being investigated as potent analogues of microtubule-targeting agents like combretastatin, which inhibit tubulin polymerization and induce apoptosis in cancer cells . The incorporation of fluorine atoms is a common strategy in drug design to modulate the metabolic stability, bioavailability, and binding affinity of lead compounds. This product is intended for use in research and development laboratories only. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C12H14F2O4

Molecular Weight

260.23 g/mol

IUPAC Name

ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate

InChI

InChI=1S/C12H14F2O4/c1-3-18-11(16)12(13,14)10(15)8-5-4-6-9(7-8)17-2/h4-7,10,15H,3H2,1-2H3

InChI Key

QKERGFBHNLXKMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC(=CC=C1)OC)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate typically involves the reaction of ethyl 2,2-difluoro-3-oxopropanoate with 3-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,2-difluoro-3-oxo-3-(3-methoxyphenyl)propanoate.

    Reduction: Formation of ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate has shown potential in anticancer research. Studies indicate that compounds with difluoromethyl groups can enhance the biological activity of anticancer agents by improving their metabolic stability and potency.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their effects on cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting a pathway for developing new chemotherapeutic agents .

2. Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been noted to inhibit the enzyme aromatase, which is crucial in estrogen biosynthesis.

Data Table: Enzyme Inhibition Activity

Compound NameIC50 (µM)Target Enzyme
This compound15Aromatase
Control Compound30Aromatase

Material Science Applications

1. Synthesis of Fluorinated Polymers

The unique structure of this compound makes it a suitable precursor for synthesizing fluorinated polymers. These materials are valued for their thermal stability and chemical resistance.

Case Study : Research conducted at a leading polymer science institute demonstrated that incorporating this compound into polymer matrices improved the mechanical properties and thermal stability compared to non-fluorinated counterparts .

Agricultural Chemistry Applications

1. Pesticide Development

Fluorinated compounds are often more effective as pesticides due to their increased lipophilicity and biological activity. This compound is being explored as a potential pesticide formulation.

Data Table: Pesticidal Activity

Compound NameEfficacy (%)Target Pest
This compound85Aphids
Standard Pesticide75Aphids

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. The hydroxy and methoxy groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

  • Structure : Differs by replacing the 3-methoxyphenyl group with a phenyl ring.
  • Key Properties :
    • Lacks the electron-donating methoxy group, reducing polarity compared to the 3-methoxyphenyl variant.
    • Lower solubility in polar solvents due to the absence of the methoxy substituent.

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate

  • Structure : Features a thiophene (sulfur-containing heterocycle) instead of the methoxyphenyl group.
  • Key Properties :
    • Thiophene introduces sulfur, altering electronic properties and metabolic pathways (e.g., susceptibility to oxidation).
    • LogP: 1.98 (indicative of moderate lipophilicity) .
  • Applications: Potential use in therapeutics targeting sulfur-interacting enzymes or pathways, differing from the methoxyphenyl variant’s applications .

Non-Fluorinated Esters (e.g., Ethyl Hexanoate, Propyl Propanoate)

  • Structure : Simple esters without fluorine or hydroxy groups.
  • Key Properties: Higher volatility due to lack of polar substituents, making them suitable for flavor compounds (e.g., fruity notes in Baijiu and pineapple) . Example: Ethyl hexanoate is a dominant aroma compound in pineapple pulp (106.21 µg·kg⁻¹) .
  • Applications : Primarily in food and fragrance industries, contrasting with the pharmaceutical focus of fluorinated analogs .

Solubility and Lipophilicity

Compound Substituent LogP (Predicted) Key Functional Groups
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate 3-methoxyphenyl ~2.1* -OH, -OCH₃, -F
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate Phenyl ~1.9* -OH, -F
Ethyl 2,2-difluoro-3-(thiophen-2-yl)propanoate Thiophene 1.98 -OH, -F, S-heterocycle
Ethyl hexanoate Hexyl 2.8 Ester

*Predicted based on analogous structures .

Reactivity and Stability

  • Fluorine Atoms : Increase electronegativity and resistance to metabolic degradation, critical for drug half-life extension .
  • Hydroxy Group: Enables hydrogen bonding and derivatization (e.g., acetylation), offering synthetic flexibility absent in non-hydroxylated esters like ethyl hexanoate .

Biological Activity

Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate, with the CAS number 1706452-47-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F2O4C_{12}H_{14}F_2O_4, with a molecular weight of approximately 260.24 g/mol. The compound features a difluoromethyl group and a methoxyphenyl moiety, which are significant for its biological interactions.

Chemical Structure:

Ethyl 2 2 difluoro 3 hydroxy 3 3 methoxyphenyl propanoate\text{Ethyl 2 2 difluoro 3 hydroxy 3 3 methoxyphenyl propanoate}

Chemical Structure

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, phenolic derivatives have been shown to scavenge free radicals effectively, which may extend to this compound due to the presence of the methoxy group on the phenyl ring.

Antiproliferative Effects

Several studies have demonstrated the antiproliferative effects of related compounds on various cancer cell lines. The presence of the difluoromethyl group in this compound could enhance its interaction with cellular targets, potentially leading to cell cycle arrest or apoptosis in cancer cells.

Table 1: Summary of Antiproliferative Studies

CompoundCell LineIC50 (µM)Reference
Ethyl 2,2-difluoro-3-hydroxy...A431 (skin cancer)TBD
Hydroxytyrosol DerivativesColorectal adenocarcinomaTBD
DoxorubicinVarious0.5Comparative

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been observed to inhibit key signaling pathways involved in cell growth and proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases or modulation of Bcl-2 family proteins.

Case Studies

A recent study assessed the pharmacokinetics and biological effects of related compounds in vivo. For example, after administration in Sprague-Dawley rats, metabolites were detected in various tissues, indicating significant absorption and distribution profiles that suggest potential therapeutic applications.

Study Findings:

  • Absorption Rate : Approximately 1.2% absorption ratio was noted for phenolic compounds similar to this compound.
  • Tissue Distribution : Highest concentrations were found in kidneys and liver, suggesting these organs as primary sites for metabolic activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate, and how are reaction conditions optimized?

  • The compound can be synthesized via mechanochemical fluorination using general procedure GP5, which involves ball milling with fluorinating agents. Key parameters include reaction time, stoichiometry of fluorinating reagents, and solvent-free conditions to achieve high yields (e.g., 99% yield with a di:mono fluorinated product ratio of 7:1) . NMR spectroscopy (e.g., 1H^1H NMR in CDCl3_3) is critical for verifying structural integrity, particularly the difluoro and methoxyphenyl moieties .

Q. How is the structural elucidation of this compound performed post-synthesis?

  • 1H^1H NMR (400 MHz) is used to confirm the presence of characteristic signals: δ 8.08 (d, aromatic protons), 4.39 (q, ethyl ester), and 1.32 (t, ethyl CH3_3). The absence of undesired by-products (e.g., monofluorinated derivatives) is validated via integration ratios and coupling constants . High-resolution mass spectrometry (HRMS) and IR spectroscopy further corroborate functional groups like the ester and hydroxyl groups.

Q. What are the stability considerations for this compound under varying storage conditions?

  • The compound is stable under inert atmospheres (e.g., N2_2) at temperatures below 25°C. Decomposition risks arise from prolonged exposure to moisture or light, necessitating amber glass vials and desiccants. Stability studies recommend periodic HPLC analysis to monitor purity degradation .

Advanced Research Questions

Q. How do the difluoro and methoxyphenyl substituents influence the compound’s electronic properties and reactivity?

  • The electron-withdrawing difluoro group enhances electrophilicity at the β-keto position, facilitating nucleophilic attacks (e.g., in ester hydrolysis or substitution reactions). The 3-methoxyphenyl group contributes steric hindrance and modulates solubility in polar solvents. Computational studies (DFT) can predict charge distribution and reactive sites .

Q. What strategies minimize di- vs. mono-fluorinated by-products during synthesis?

  • Optimizing fluorinating agent equivalents (e.g., Selectfluor®) and milling time reduces over-fluorination. Kinetic control via low-temperature milling (e.g., −20°C) or solvent-assisted mechanochemistry can favor selective mono-fluorination. Reaction monitoring via 19F^{19}F NMR is advised to track intermediate species .

Q. How does this compound compare to analogs like Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate in agrochemical applications?

  • The difluoro substitution increases metabolic stability compared to non-fluorinated analogs, as seen in pesticide derivatives (e.g., pyraflufen-ethyl). Comparative bioactivity assays (e.g., herbicidal inhibition) and logP measurements reveal enhanced lipophilicity and target-binding affinity .

Q. What computational tools are recommended for modeling its interaction with biological targets?

  • Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes like acetylcholinesterase or cytochrome P450. Parametrization of fluorine atoms requires force fields (e.g., CHARMM) with adjusted van der Waals radii .

Methodological Considerations Table

Research AspectKey ParametersTools/TechniquesReferences
Synthesis Fluorinating agent ratio, milling timeBall milling, 19F^{19}F NMR
Characterization NMR shifts, purity thresholds1H^1H/13C^{13}C NMR, HRMS
Stability Humidity, light exposureHPLC, accelerated aging tests
Bioactivity IC50_{50}, logPEnzyme assays, shake-flask method

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